molecular formula C11H7Br2N B8575997 3-(3,5-Dibromophenyl)pyridine

3-(3,5-Dibromophenyl)pyridine

Cat. No.: B8575997
M. Wt: 312.99 g/mol
InChI Key: BDOOZZQGKBKQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dibromophenyl)pyridine is a halogenated pyridine derivative characterized by a pyridine core substituted at the 3-position with a 3,5-dibromophenyl group. Pyridine derivatives are widely studied for their roles as ligands, enzyme inhibitors, and building blocks in organic synthesis.

Properties

Molecular Formula

C11H7Br2N

Molecular Weight

312.99 g/mol

IUPAC Name

3-(3,5-dibromophenyl)pyridine

InChI

InChI=1S/C11H7Br2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H

InChI Key

BDOOZZQGKBKQCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Pyridine Derivatives

Compound Name Core Structure Substituents Electronic Effects Synthetic Method (Key Steps)
3-(3,5-Dibromophenyl)pyridine Pyridine 3,5-Dibromophenyl at C3 Strong electron-withdrawing (Br) Likely Suzuki coupling (Pd-based)
3-Phenyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Phenyl (C3), 3,4-dimethoxyphenyl (C5) Electron-donating (OCH₃) Sequential iodination, tosylation, and cross-coupling
3-Benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Benzoyl (C3), 3,4-dimethoxyphenyl (C5) Electron-withdrawing (C=O) Grignard addition, oxidation
4-(4-Dimethylaminophenyl)-2,6-dimethyl-N³,N⁵-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide 1,4-Dihydropyridine Dimethylamino, nitro, amide groups Electron-donating (N(CH₃)₂) and withdrawing (NO₂) Multi-step condensation
3,5-Diiodopyridin-2-amine Pyridine Iodine (C3, C5), amine (C2) Electron-withdrawing (I), basic (NH₂) Halogenation and amination
2-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid Pyridine Methyl (C3, C5 phenyl), COOH (C3) Electron-donating (CH₃), acidic (COOH) Cross-coupling and oxidation

Key Observations:

Core Structure: Pyridine derivatives (e.g., this compound) exhibit aromatic stability and planar geometry, favoring π-π stacking in molecular interactions. In contrast, 1,4-dihydropyridines (e.g., compound from ) have reduced aromaticity and increased flexibility, often enhancing binding to calcium channels in pharmacological contexts . Pyrrolo[2,3-b]pyridine (–2) features a fused bicyclic system, increasing steric bulk and altering electronic distribution compared to monocyclic pyridines .

Functional Groups: Methoxy (OCH₃) and dimethylamino (N(CH₃)₂) groups donate electrons, increasing nucleophilicity, while nitro (NO₂) and carbonyl (C=O) groups withdraw electrons, affecting redox stability and reactivity .

Synthetic Methods :

  • Suzuki-Miyaura cross-coupling is common for introducing aryl groups to pyridine cores (e.g., this compound) .
  • Dihydropyridines (e.g., compound from ) often require Hantzsch-type condensations, emphasizing the role of basic conditions (KOH/EtOH) in ring formation .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Compound Name LogP (Predicted) Solubility Key Pharmacological Notes
This compound ~3.5 Low (non-polar solvents) Potential kinase inhibitor (halogen bonding)
4-(4-Dimethylaminophenyl)-2,6-dimethyl-N³,N⁵-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide ~2.8 Moderate (DMSO) Calcium channel modulation; IR/NMR data confirm amide H-bonding
3,5-Diiodopyridin-2-amine ~4.2 Low Base catalysis applications

Key Observations:

  • Lipophilicity : Bromine and iodine substituents increase LogP, enhancing membrane permeability but reducing aqueous solubility. The carboxylic acid group in 2-(3,5-dimethylphenyl)pyridine-3-carboxylic acid () improves water solubility via ionization .
  • Bioactivity : Dihydropyridines () are well-documented in cardiovascular therapeutics (e.g., nifedipine analogs), whereas brominated pyridines may target kinase enzymes due to halogen-bonding capabilities .

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